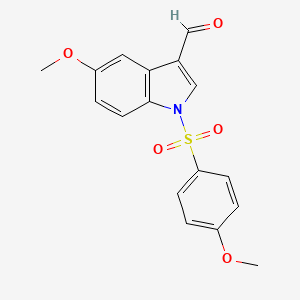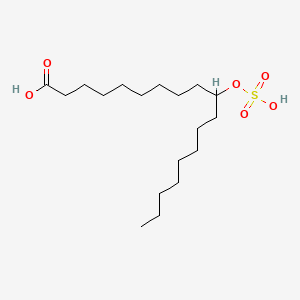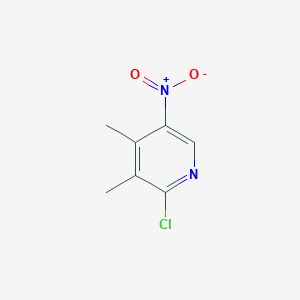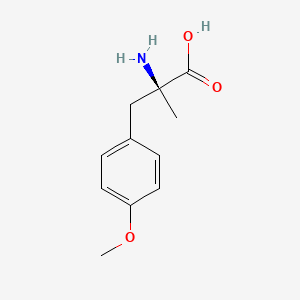
O,alpha-dimethyl-L-tyrosine
描述
O,alpha-dimethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, which is an aromatic, polar, non-essential amino acid. This compound is characterized by the presence of a dimethyl group at the alpha position and an O-methyl group on the phenolic hydroxyl group of L-tyrosine. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
作用机制
Target of Action
O,alpha-dimethyl-L-tyrosine, also known as (2S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid, is a derivative of the amino acid tyrosine . Tyrosine is a precursor of the neurotransmitters norepinephrine and dopamine . Therefore, the primary targets of this compound are likely to be the receptors of these neurotransmitters.
Mode of Action
For instance, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor of epinephrine, thyroid hormones, and melanin . Derivatization of tyrosine can produce chemicals such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
Pharmacokinetics
Studies on the conversion rate of l-tyrosine esters indicate that short linear chains hydrolyze relatively slowly , suggesting that this compound and similar compounds could be useful lipophilic prodrug candidates for slow release of L-Tyr at a targeted site .
Result of Action
For example, tyrosine is claimed to act as an effective antidepressant, with elevated brain norepinephrine and dopamine levels thought to be associated with antidepressant effects .
生化分析
Biochemical Properties
It is known that tyrosine derivatives can participate in various enzymatic reactions . For example, enzymes such as TyrPT and SirD can catalyze the O-prenylation of L-tyrosine to produce compounds like 4-O-dimethylallyl-L-tyrosine
Cellular Effects
Tyrosine and its derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that some tyrosine esters, such as L-tyrosine methyl ester, are very stable and have a relatively slow hydrolysis rate, suggesting potential for long-term effects .
Metabolic Pathways
Tyrosine and its derivatives are known to be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O,alpha-dimethyl-L-tyrosine typically involves the alkylation of L-tyrosine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate to introduce the O-methyl group. The alpha-dimethylation can be achieved through the use of formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes such as tyrosine phenol-lyase, which can catalyze the introduction of the dimethyl group. These methods are often preferred due to their specificity and efficiency under mild reaction conditions.
化学反应分析
Types of Reactions
O,alpha-dimethyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the alpha position can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
O,alpha-dimethyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for neurotransmitter analogs.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
相似化合物的比较
Similar Compounds
L-tyrosine: The parent compound, which lacks the dimethyl modifications.
L-3,4-dihydroxyphenylalanine (L-DOPA): A derivative of L-tyrosine with hydroxyl groups on the aromatic ring.
Tyramine: A decarboxylated form of tyrosine.
Uniqueness
O,alpha-dimethyl-L-tyrosine is unique due to its specific modifications, which can enhance its stability and alter its biological activity compared to its parent compound and other derivatives. These modifications can make it more suitable for certain applications, such as in the development of enzyme inhibitors or as a research tool in studying protein interactions.
属性
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIHXWCWAMTTH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65555-88-6 | |
| Record name | O,alpha-dimethyl-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065555886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,.ALPHA.-DIMETHYL-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N51CEY7JMT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


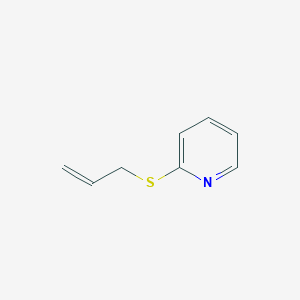

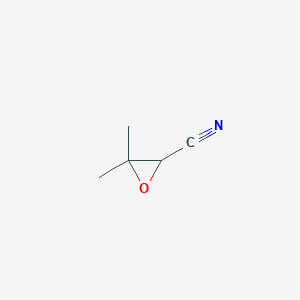



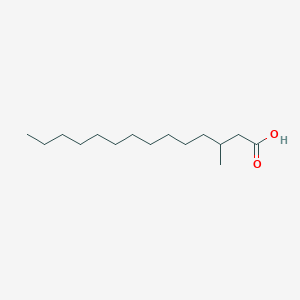
![Phenol, 3-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B3055505.png)

